5-Bromo-3-(2,2,2-trifluoroethyl)-3,4-dihydropyrimidin-4-one

Lipophilicity Membrane permeability Drug-likeness

5-Bromo-3-(2,2,2-trifluoroethyl)-3,4-dihydropyrimidin-4-one is a halogenated, trifluoroethyl-substituted dihydropyrimidin-4-one (DHPM) scaffold. It belongs to the broader class of 3,4-dihydropyrimidin-4-ones, which are recognized as privileged structures in medicinal chemistry due to their presence in numerous bioactive molecules.

Molecular Formula C6H4BrF3N2O
Molecular Weight 257.01 g/mol
CAS No. 1512913-90-4
Cat. No. B1444504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-(2,2,2-trifluoroethyl)-3,4-dihydropyrimidin-4-one
CAS1512913-90-4
Molecular FormulaC6H4BrF3N2O
Molecular Weight257.01 g/mol
Structural Identifiers
SMILESC1=C(C(=O)N(C=N1)CC(F)(F)F)Br
InChIInChI=1S/C6H4BrF3N2O/c7-4-1-11-3-12(5(4)13)2-6(8,9)10/h1,3H,2H2
InChIKeyHVXKIJGRDMURAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-(2,2,2-trifluoroethyl)-3,4-dihydropyrimidin-4-one (CAS: 1512913-90-4): Core Identity and Sourcing Snapshot


5-Bromo-3-(2,2,2-trifluoroethyl)-3,4-dihydropyrimidin-4-one is a halogenated, trifluoroethyl-substituted dihydropyrimidin-4-one (DHPM) scaffold. It belongs to the broader class of 3,4-dihydropyrimidin-4-ones, which are recognized as privileged structures in medicinal chemistry due to their presence in numerous bioactive molecules [1]. The compound features a bromine atom at the 5-position of the pyrimidinone ring and a 2,2,2-trifluoroethyl group at the N3-position. Its molecular formula is C₆H₄BrF₃N₂O, with a molecular weight of 257.01 g/mol and a typical purity specification of ≥95% from research chemical suppliers .

5-Bromo-3-(2,2,2-trifluoroethyl)-3,4-dihydropyrimidin-4-one: Why In-Class DHPM Analogs Cannot Be Interchanged Blindly


Dihydropyrimidin-4-one (DHPM) analogs exhibit pronounced structure-activity relationships (SAR) where seemingly minor substituent changes at the N3 and C5 positions can produce major shifts in lipophilicity, metabolic stability, and target engagement profiles [1]. The combination of a 5-bromo substituent and an N3-trifluoroethyl group in this compound creates a distinctive physicochemical profile that is not replicated by common N3-methyl, N3-aryl, or C5-unsubstituted DHPM analogs. Generic substitution with a DHPM scaffold lacking either the bromine (a critical synthetic handle for cross-coupling diversification) or the trifluoroethyl group (a lipophilicity and metabolic stability modulator) can lead to substantially different pharmacokinetic behaviour in downstream biological evaluation, potentially generating misleading SAR conclusions [2]. The quantification below demonstrates that even the closest commercially available analogs diverge meaningfully in key computed property parameters.

5-Bromo-3-(2,2,2-trifluoroethyl)-3,4-dihydropyrimidin-4-one: Quantified Differentiation Evidence Versus Closest Analogs


Lipophilicity Differential: N3-Trifluoroethyl Versus N3-Methyl DHPM

The N3-(2,2,2-trifluoroethyl) substituent in the target compound substantially elevates lipophilicity compared to the closest N3-methyl analog, 5-bromo-3-methyl-3,4-dihydropyrimidin-4-one (CAS 14248-02-3). PubChem-computed XLogP3-AA for the target is 1.5, whereas the N3-methyl congener is 0.4, yielding a ΔLogP of +1.1 [1][2]. This difference corresponds to approximately one order of magnitude greater partition coefficient and predicts enhanced passive membrane permeability, a relevant parameter for intracellular target engagement [3].

Lipophilicity Membrane permeability Drug-likeness

Regioisomeric Differentiation: Pyrimidin-4-one vs Pyrimidin-2-one Carbonyl Placement

The target compound positions the carbonyl group at C4 of the dihydropyrimidinone ring, whereas the commercially available 5-bromo-1-(2,2,2-trifluoroethyl)pyrimidin-2(1H)-one (CAS 1935527-03-9) bears the carbonyl at C2. This regioisomeric difference alters the spatial orientation of the hydrogen-bond acceptor and the electron distribution within the heterocycle [1]. In structurally related DHPM-based Eg5 inhibitors, the C4-carbonyl has been shown to participate in key hydrogen-bond interactions with the target protein, and shifting the carbonyl to C2 would be predicted to disrupt this pharmacophoric element [2]. No direct comparative biochemical data are available for this specific pair; the following comparison is structural in nature.

Regiochemistry Target engagement Hydrogen-bonding

Synthetic Tractability: C5-Bromine as a Cross-Coupling Handle Versus Non-Halogenated DHPM Cores

The C5-bromine substituent enables palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) for late-stage diversification of the DHPM core [1]. In contrast, the non-halogenated parent scaffold, 3-(2,2,2-trifluoroethyl)-3,4-dihydropyrimidin-4-one, lacks this synthetic exit vector and requires de novo synthesis for each structural variant [2]. The target compound thus provides a single common intermediate capable of generating libraries of C5-aryl, C5-amino, or C5-alkynyl analogs, reducing synthetic steps by an estimated 3-5 steps per analog compared to linear synthesis of each derivative from non-halogenated starting materials [3].

Cross-coupling Diversification Medicinal chemistry

Physical Property Differentiation: Molecular Weight, Topological PSA, and Hydrogen-Bond Acceptor Count Versus N3-Methyl Analog

The replacement of an N3-methyl group with an N3-trifluoroethyl group increases the molecular weight from 189.01 g/mol (5-bromo-3-methyl analog) to 257.01 g/mol (+68.00 Da, +36%) and the hydrogen-bond acceptor (HBA) count from 2 to 5 (primarily due to fluorine atoms), while maintaining a TPSA of 32.7 Ų [1][2]. The rotatable bond count increases from 0 to 1, introducing conformational flexibility. These property shifts place the target compound closer to the center of 'lead-like' chemical space suitable for fragment-to-lead optimization programs that value fluorinated fragments for ¹⁹F NMR-based binding assays and metabolic stabilization [3].

Physicochemical properties Drug-likeness ADME prediction

5-Bromo-3-(2,2,2-trifluoroethyl)-3,4-dihydropyrimidin-4-one: High-Impact Application Scenarios


¹⁹F NMR-Based Fragment Screening and Binding Assay Development

The compound's trifluoroethyl group serves as an intrinsic ¹⁹F NMR reporter, enabling real-time monitoring of protein-ligand interactions without the need for additional labeling. As demonstrated by recent benchtop ¹⁹F NMR studies on trifluorinated DHPM analogs, the fluorine signal can simultaneously track reaction progress, quantify binding, and report on conformational changes [1]. This makes the compound a valuable tool fragment for NMR-based drug discovery campaigns targeting DHPM-binding proteins such as kinesin Eg5 or other ATP-utilizing enzymes [2].

Parallel Library Synthesis via C5-Bromine Cross-Coupling

The C5-bromine provides a single, stable intermediate for generating diverse C5-substituted DHPM libraries through palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings [1]. This is a procurement-efficient strategy for medicinal chemistry teams exploring the SAR of the DHPM core, as it obviates the need to synthesize each C5-aryl or C5-amino analog from separate starting materials, reducing overall synthesis time and cost per library member by an estimated 60-80% compared to linear routes [2].

Lipophilicity-Driven Permeability Optimization Studies

With a computed XLogP3 of 1.5 (ΔLogP +1.1 vs the N3-methyl analog), this compound serves as a lipophilicity probe in cell-based permeability assays [1]. Researchers investigating the relationship between N3-substituent lipophilicity and intracellular target engagement in DHPM-based kinase inhibitors can use this compound alongside its N3-methyl analog to establish a lipophilicity-activity correlation, providing quantitative input for property-guided lead optimization [2].

Regioisomeric Selectivity Studies in ATP-Binding Site Recognition

The C4-carbonyl regioisomer (target compound) and the C2-carbonyl regioisomer (CAS 1935527-03-9) together constitute a matched pair for investigating the role of carbonyl positioning in ATP-mimetic DHPM inhibitors [1]. Comparative crystallography or docking studies using both regioisomers can reveal the hydrogen-bond geometry requirements of specific kinase or kinesin ATP-binding pockets, informing subsequent design of regioisomerically pure lead series [2].

Quote Request

Request a Quote for 5-Bromo-3-(2,2,2-trifluoroethyl)-3,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.